molecular formula C15H25NO2 B3852251 N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine

N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine

Cat. No. B3852251
M. Wt: 251.36 g/mol
InChI Key: MCBNWXKXWZJYDB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine, also known as DMMDA, is a psychoactive compound that belongs to the family of phenethylamines. This compound is a derivative of the well-known hallucinogen, mescaline, and has been studied for its potential therapeutic applications. DMMDA is a relatively new compound that has only recently been synthesized and studied, and its effects on the human body are still not fully understood. In

Mechanism of Action

N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine binds to this receptor and activates it, leading to changes in brain activity and the release of neurotransmitters such as dopamine and serotonin. These changes in neurotransmitter levels are thought to be responsible for the psychoactive effects of N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine.
Biochemical and Physiological Effects:
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has been shown to produce a range of psychoactive effects, including changes in perception, mood, and cognition. It has been reported to produce visual hallucinations, altered thinking, and feelings of euphoria. N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has also been shown to increase heart rate and blood pressure, as well as body temperature. These effects are similar to those produced by other hallucinogenic compounds such as LSD and psilocybin.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. This makes it a useful tool for studying the role of serotonin in the brain and its potential therapeutic applications. However, N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine also has several limitations, including its short half-life and the potential for adverse effects such as increased heart rate and blood pressure.

Future Directions

There are several potential future directions for research on N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine. One area of interest is its potential use in the treatment of addiction, specifically for its ability to reduce cravings for drugs such as cocaine and methamphetamine. Another area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine and its potential therapeutic applications.

Scientific Research Applications

N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a strong affinity for serotonin receptors in the brain, which are involved in mood regulation. N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has also been studied for its potential use in the treatment of addiction, specifically for its ability to reduce cravings for drugs such as cocaine and methamphetamine.

properties

IUPAC Name

N-[(2,4-dimethoxy-3-methylphenyl)methyl]-N-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-6-7-10-16(3)11-13-8-9-14(17-4)12(2)15(13)18-5/h8-9H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBNWXKXWZJYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C(=C(C=C1)OC)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dimethoxy-3-methylphenyl)methyl]-N-methylbutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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